2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C15H20BFO4 It is a derivative of benzoic acid, featuring a fluorine atom and a dioxaborinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and dioxaborinan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 3-(1,3,2-dioxaborinan-2-yl)benzoic acid
Uniqueness
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its specific combination of a fluorine atom and a dioxaborinan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
120153-11-9 |
---|---|
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO4/c1-2-3-4-5-11-9-20-16(21-10-11)12-6-7-13(15(18)19)14(17)8-12/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |
InChI Key |
YXPKKZZEUFHAOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)CCCCC)C2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.